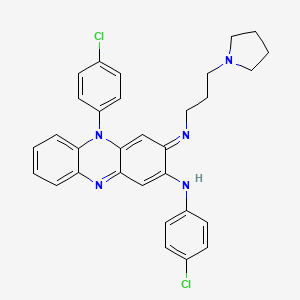

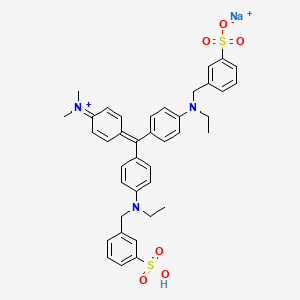

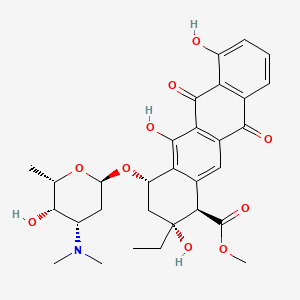

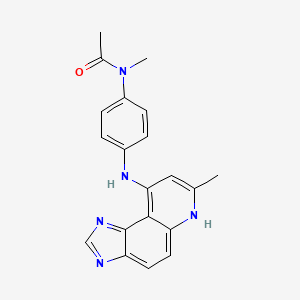

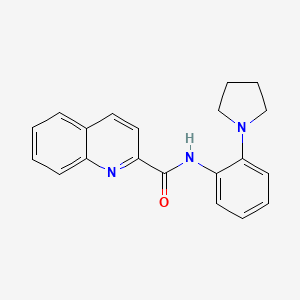

2-Quinolinecarboxamide, N-(2-(1-pyrrolidinyl)phenyl)-

説明

ADC-02390946 is a bioactive chemical.

科学的研究の応用

Radioligand Development for Peripheral Benzodiazepine Receptors

2-Quinolinecarboxamide derivatives have been explored as potential radioligands for imaging peripheral benzodiazepine receptors (PBR) using positron emission tomography (PET). These compounds, specifically labeled with carbon-11, show promising binding to PBR in various organs, indicating their potential in PBR imaging in vivo (Matarrese et al., 2001).

Inhibition of Photosynthetic Electron Transport and Mycobacterial Activity

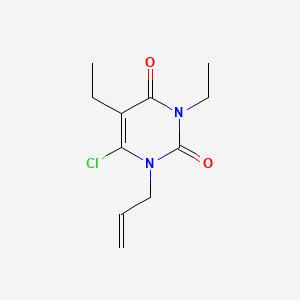

Substituted quinoline-2-carboxamides have been tested for their activity in inhibiting photosynthetic electron transport in spinach chloroplasts and against multiple mycobacterial species. Some derivatives exhibited higher activity than standard treatments against specific mycobacterial species, with minimal toxicity against human cell lines (Goněc et al., 2012).

Targeted Delivery of Nitric Oxide

Quinoline-2-carboxamides have been synthesized with the capability to form coordinate bonds with metal ions and nitric oxide (NO), potentially useful for targeted NO delivery to biological sites like tumors. Initial work in this area reports the synthesis and characterization of such compounds (Yang et al., 2017).

Antiproliferative Activity Against Cancer Cell Lines

Certain thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives of quinoline-2-carboxamides have shown significant antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents. Molecular modelling suggests important interactions with specific enzymes (Hung et al., 2014).

DNA-Intercalating Antitumor Agents

Phenyl-substituted derivatives of quinoline-8-carboxamides have been synthesized and evaluated for antitumor activity. These compounds are considered "minimal" DNA-intercalating agents, showing significant potential in treating solid tumors and leukemia (Atwell et al., 1989).

Solvate Formation with Pyridine and Quinoline

Studies on the solvate formation of dicarboxylic acids with pyridine and quinoline reveal insights into hydrogen bond interactions and encapsulation processes. This research can inform the understanding of molecular interactions and crystal engineering (Singh et al., 2009).

Diuretic Properties and Polymorphism

Quinoline-carboxamide derivatives have been identified with strong diuretic properties, useful for hypertension remedies. Polymorphic modifications of these compounds have been analyzed, providing insights into their molecular organization and interaction energies (Shishkina et al., 2018).

Tautomeric Equilibria Studies

Research on tautomeric equilibria involving quinoline derivatives, focusing on electronic and structural effects, provides insights into chemical reactivity and molecular transformations (Gawinecki et al., 2001).

Synthesis and Reactivity of Quinoline-based Drugs

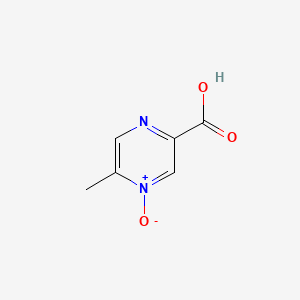

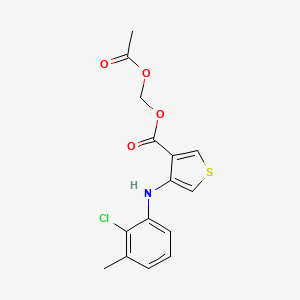

Laquinimod, a quinoline-3-carboxamide, has been studied for its synthesis, reactivity, and intramolecular proton transfer mechanisms, highlighting its potential as an oral drug for multiple sclerosis (Jansson et al., 2006).

特性

CAS番号 |

872011-87-5 |

|---|---|

製品名 |

2-Quinolinecarboxamide, N-(2-(1-pyrrolidinyl)phenyl)- |

分子式 |

C20H19N3O |

分子量 |

317.4 g/mol |

IUPAC名 |

N-(2-pyrrolidin-1-ylphenyl)quinoline-2-carboxamide |

InChI |

InChI=1S/C20H19N3O/c24-20(18-12-11-15-7-1-2-8-16(15)21-18)22-17-9-3-4-10-19(17)23-13-5-6-14-23/h1-4,7-12H,5-6,13-14H2,(H,22,24) |

InChIキー |

NGHPFFZNDYPKNE-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3 |

正規SMILES |

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ADC-02390946; ADC02390946; ADC 02390946; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。